molecular formula C19H10ClN B14218201 2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-08-3

2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B14218201
CAS No.: 823227-08-3
M. Wt: 287.7 g/mol
InChI Key: FAQDTYIDNDMZSE-UHFFFAOYSA-N
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Description

2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a hex-3-ene chain, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling process. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(4-Bromophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
  • 2-[6-(4-Fluorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
  • 2-[6-(4-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Uniqueness

2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct chemical properties that can be leveraged in various applications.

Properties

CAS No.

823227-08-3

Molecular Formula

C19H10ClN

Molecular Weight

287.7 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C19H10ClN/c20-19-13-11-16(12-14-19)7-3-1-2-4-8-17-9-5-6-10-18(17)15-21/h1-2,5-6,9-14H

InChI Key

FAQDTYIDNDMZSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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